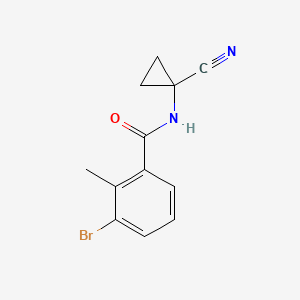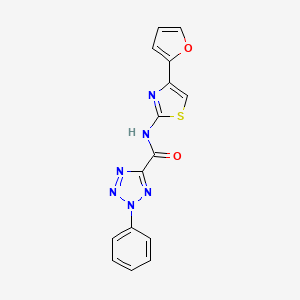![molecular formula C17H19ClN2O3S2 B2688954 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide CAS No. 380583-37-9](/img/structure/B2688954.png)
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. The molecule also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like MolView can be used to visualize the 3D structure of molecules.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Ethers, for example, are known to be unreactive towards most reagents, making them excellent reaction solvents . They also have quite low boiling points for a given molar mass .科学的研究の応用
Potential Applications in Alzheimer’s Disease Research
The synthesis of new heterocyclic derivatives, including those with a thiazolidine core, has been explored for potential drug candidates for Alzheimer’s disease. These compounds have been evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme related to Alzheimer’s pathology. The structural elucidation and activity assessment suggest that modifications of the thiazolidine core can influence the pharmacological properties, making these compounds interesting for further study in the context of neurodegenerative diseases (Rehman et al., 2018).
Anticancer Activity
The synthesis and evaluation of thiazolidine-2,4-dione derivatives have shown antiproliferative activity against various human cancer cell lines. These studies indicate that the incorporation of specific functional groups into the thiazolidine framework can lead to compounds with potent antiproliferative properties. This suggests a potential avenue for the development of new anticancer agents based on structural analogs of the compound (Chandrappa et al., 2008).
Antimicrobial and Antifungal Applications
Research on derivatives of thiazolidine and related heterocyclic compounds has also revealed antimicrobial and antifungal activities. For example, the synthesis of formazans from Mannich base derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate activity against pathogenic bacterial and fungal strains. This highlights the potential of thiazolidine derivatives as candidates for developing new antimicrobial and antifungal agents (Sah et al., 2014).
Solubility and Drug Delivery Research
The study of pharmacologically relevant physicochemical properties of novel compounds, including solubility in different solvents and partitioning processes, is crucial for drug development. Investigations into novel antifungal compounds of the 1,2,4-triazole class, which share a resemblance in complexity to the queried compound, have provided insights into solubility, thermodynamic parameters, and potential adsorption characteristics. This research is foundational for understanding how such compounds could be optimized for biological availability and effectiveness in drug delivery systems (Volkova et al., 2020).
特性
IUPAC Name |
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-2-19(9-10-21)15(22)7-8-20-16(23)14(25-17(20)24)11-12-5-3-4-6-13(12)18/h3-6,11,21H,2,7-10H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGNGBYXRMROKH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-4-[(4-methylphenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2688873.png)
![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2688874.png)
![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)
![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)


![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide](/img/structure/B2688880.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2688882.png)
![N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2688884.png)

![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2688888.png)


